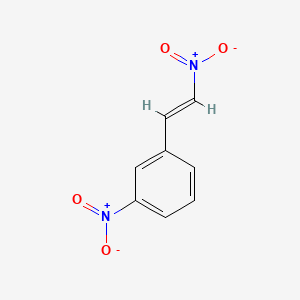

beta,3-Dinitrostyrene

Vue d'ensemble

Description

Beta,3-Dinitrostyrene is a useful research compound. Its molecular formula is C8H6N2O4 and its molecular weight is 194.14 g/mol. The purity is usually 95%.

The exact mass of the compound m-(2-Nitrovinyl)nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemoselective Reduction

m-Nitrovinylbenzene was successfully chemoselectively reduced to m-aminovinylbenzene using a TiO2 photocatalyst in the presence of a hole scavenger, without requiring a precious metal or reducing gas. This process demonstrates a green chemistry approach for converting nitrobenzenes to their corresponding aminobenzenes, highlighting its potential in synthesizing chemical intermediates under environmentally friendly conditions (Imamura, Hashimoto, & Kominami, 2012).

Environmental Pollution Treatment

Studies on nitrobenzene reduction in synthetic wastewater using zerovalent iron (Fe0) have shown its effectiveness in converting nitrobenzene to aniline, a step crucial for treating industrial wastewater containing nitrobenzene. This process not only addresses the challenge of nitrobenzene as a major environmental pollutant but also explores the scalability of such treatments in batch and continuous flow reactors (Mantha, Taylor, Biswas, & Bewtra, 2001).

Sensor Development for Environmental Monitoring

The development of sensors for detecting nitrobenzene, a highly toxic environmental pollutant, has been explored using green-reduced graphene oxide/nickel tetraphenyl porphyrin (GRGO/Ni-TPP) nanocomposites. This research indicates the potential for creating sensitive and selective sensors for monitoring nitrobenzene levels in water, contributing to environmental safety and public health (Kubendhiran, Sakthinathan, Chen, Tamizhdurai, Shanthi, & Karuppiah, 2017).

Catalytic and Electrochemical Studies

Catalytic and electrochemical studies have shown the potential of various materials and techniques for the reduction of nitrobenzene to more benign compounds. For instance, the use of reduced graphene oxide has demonstrated high catalytic activity and stability for the reduction of nitrobenzene at room temperature, offering insights into potential applications in pollution control and chemical synthesis (Gao, Ma, Wang, Guan, & Bao, 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Beta,3-Dinitrostyrene, also known as m-(2-Nitrovinyl)nitrobenzene, m,.beta.-Dinitrostyrene, or 1-nitro-3-(2-nitrovinyl)benzene, is a chemical compound that has been found to interact with β3-adrenergic receptors . These receptors are a class of G-protein-coupled receptors that are found in the heart and other tissues . They play a crucial role in various physiological processes, including thermogenesis in human skeletal muscles .

Mode of Action

The compound’s interaction with its targets involves the coupling of β3-adrenergic receptors with Gi protein . This coupling can act as a brake on β1- and β2-adrenergic receptors to prevent over-activation, opposing the classical inotropic effect of β1 and β2 adrenergic receptors .

Biochemical Pathways

The activation of β3-adrenergic receptors by this compound can affect several biochemical pathways. For instance, it has been linked to thermogenesis in human skeletal muscles . The stimulation of these receptors can lead to a decrease in the contraction of the smooth muscles of the bladder, allowing the bladder to store more volume of urine at a given time .

Result of Action

The activation of β3-adrenergic receptors by this compound can lead to various molecular and cellular effects. For instance, it can decrease the contraction of the smooth muscles of the bladder, allowing the bladder to store more volume of urine at a given time . It also has an influence on the non-voiding contraction by decreasing the frequency of the contractions .

Propriétés

IUPAC Name |

1-nitro-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEGXQQUPVDQEE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879315 | |

| Record name | 3-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34441-47-9, 882-26-8 | |

| Record name | 1-Nitro-3-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34441-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-omega-nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene, m,beta-dinitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)